molecular formula C10H7ClF3N B13610820 3-(4-Chloro-3-(trifluoromethyl)phenyl)propanenitrile

3-(4-Chloro-3-(trifluoromethyl)phenyl)propanenitrile

Cat. No.: B13610820
M. Wt: 233.62 g/mol
InChI Key: DEMCSUGYOCDYSU-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-(trifluoromethyl)phenyl)propanenitrile is an organic compound characterized by the presence of a chloro and trifluoromethyl group attached to a phenyl ring, with a propanenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3-(trifluoromethyl)phenyl)propanenitrile typically involves the reaction of 4-chloro-3-(trifluoromethyl)benzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of catalysts such as copper or palladium can enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-3-(trifluoromethyl)phenyl)propanenitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3-(trifluoromethyl)phenyl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chloro-3-(trifluoromethyl)phenyl)propanenitrile is unique due to the presence of both chloro and trifluoromethyl groups, which impart distinct chemical properties such as increased lipophilicity and electron-withdrawing effects.

Properties

Molecular Formula

C10H7ClF3N

Molecular Weight

233.62 g/mol

IUPAC Name

3-[4-chloro-3-(trifluoromethyl)phenyl]propanenitrile

InChI

InChI=1S/C10H7ClF3N/c11-9-4-3-7(2-1-5-15)6-8(9)10(12,13)14/h3-4,6H,1-2H2

InChI Key

DEMCSUGYOCDYSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCC#N)C(F)(F)F)Cl

Origin of Product

United States

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